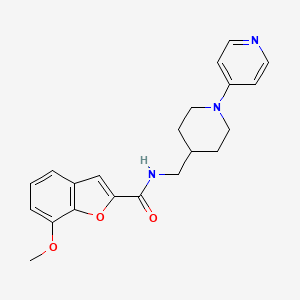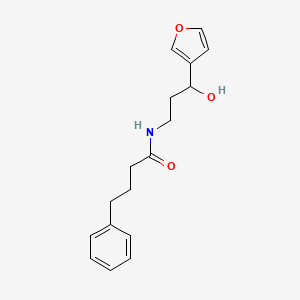
7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests its utility in developing new treatments for tuberculosis, especially in cases where resistance to first-line drugs is observed.
Immunomodulatory Effects
Studies have synthesized and evaluated derivatives of this compound for their immunosuppressive activity . The results showed that these compounds possess high immunosuppressive activity, making them potential lead compounds in the development of new immunosuppressant agents .
Anti-Fibrotic Potential
Some derivatives have displayed better anti-fibrosis activity than existing drugs on hepatic stellate cells (HSC-T6), which are involved in liver fibrosis . This points to the compound’s potential application in treating fibrotic diseases, such as liver cirrhosis.
Antimicrobial Properties
The compound’s framework has been utilized to create derivatives with antimicrobial properties . Docking simulations of these derivatives towards certain enzymes show that they could be effective in inhibiting bacterial growth through hydrophobic interactions .
Synthesis of Boronic Esters
In the realm of organic synthesis, the compound’s structure has inspired the design of protocols for the catalytic protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, expanding the toolbox for synthetic chemists.
Therapeutic Potential in Various Diseases
Imidazole-containing compounds, which share a similar structural motif with the compound , have a broad range of therapeutic applications. They exhibit biological activities such as antibacterial, antitumor, antidiabetic, and anti-inflammatory effects . This suggests that the compound could be a valuable synthon for developing new drugs with diverse therapeutic effects.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-4-2-3-16-13-19(27-20(16)18)21(25)23-14-15-7-11-24(12-8-15)17-5-9-22-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZOTOJFOXRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2570405.png)
![1-(2-[(3-Methylpiperidin-1-yl)methyl]phenyl)methanamine](/img/structure/B2570407.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![Methyl 2-[3-(3-chlorophenyl)propanoyl-(cyanomethyl)amino]acetate](/img/structure/B2570409.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2570410.png)
![N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2570413.png)
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2570414.png)
![N-[(3-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2570415.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2570418.png)
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570419.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)